5Dzy21CO3L
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Overview
Description
Preparation Methods
The synthesis of 5Dzy21CO3L involves multiple steps, including the formation of diazonium salts in an acidic medium and subsequent coupling reactions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. The preparation process may also include purification steps such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
5Dzy21CO3L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5Dzy21CO3L has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other complex molecules . Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 5Dzy21CO3L involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5Dzy21CO3L can be compared with other similar compounds based on its chemical structure and properties . Some similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
174402-40-5 |
---|---|
Molecular Formula |
C26H20N2O10 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
5,21-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-13-oxa-3,23-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |
InChI |
InChI=1S/C26H20N2O10/c29-7-12-21(32)22(33)23(34)24(37-12)28-19-9(4-2-6-11(19)31)14-16-15(25(35)38-26(16)36)13-8-3-1-5-10(30)17(8)27-18(13)20(14)28/h1-6,12,21-24,27,29-34H,7H2/t12-,21-,22+,23-,24-/m1/s1 |
InChI Key |
QXKTYTPCXRKYSK-HMEBCMRKSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)OC5=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=CC=C6)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)OC5=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C(=CC=C6)O |
Origin of Product |
United States |
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